REACTION_CXSMILES
|
[Br:1][C:2]1C2C(=CC=CC=2)[C:5]([C:12]2(C=COC)[CH:17]=[CH:16][CH:15]=[CH:14][CH2:13]2)=[CH:4][CH:3]=1.CS(O)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[Br:1][C:2]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:5]2[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[CH:5]=[CH:4][C:4]=2[CH:3]=1 |f:2.3.4|
|
Name
|
1-bromo-4-[1-(2-methoxyvinyl) phenyl]naphthalene
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)C1(CC=CC=C1)C=COC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
During stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
An aqueous phase was removed
|
Type
|
CUSTOM
|
Details
|
an organic phase which had been separated
|
Type
|
WASH
|
Details
|
was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After the magnesium sulfate was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by means of silica gel column chromatography
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C=CC=3C=CC=CC3C2C2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.4 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 30.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |